tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
The synthesis of tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazino[1,2-a][1,4]diazocine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The tert-butyl ester group is then introduced via esterification reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate include other heterocyclic compounds with similar ring systems. Examples include:
Pyrazino[1,2-a][1,4]diazocine derivatives: These compounds share the core ring structure but differ in their substituents.
Other heterocyclic esters: Compounds with different ring systems but similar ester functional groups. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4,9-dioxo-1,3,6,7,8,10,11,11a-octahydropyrazino[1,2-a][1,4]diazocine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-14(2,3)21-13(20)16-8-10-7-15-11(18)5-4-6-17(10)12(19)9-16/h10H,4-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTADMIRKJJUSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)CCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.